Methyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate
Description
Methyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate is a substituted isoxazole derivative featuring a 3-chlorophenyl group at position 3, a methyl group at position 5, and a carboxylate ester at position 2. Isoxazoles are heterocyclic compounds known for their diverse pharmacological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties.
Properties
IUPAC Name |
methyl 3-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(14-17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUOSXOGNHTDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Methyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate typically follows a condensation approach involving:
- Preparation of a chlorobenzohydroxamoyl chloride intermediate (specifically 3-chlorobenzohydroxamoyl chloride).
- Condensation of this intermediate with methyl acetoacetate in the presence of a base such as triethylamine.
- Subsequent isolation and purification of the methyl ester product.
This approach leverages the formation of the isoxazole ring via cyclocondensation, a well-established method for synthesizing 3,5-disubstituted isoxazoles.
Detailed Synthetic Route
Step 1: Preparation of 3-Chlorobenzohydroxamoyl Chloride
- Starting from 3-chlorobenzaldehyde or 3-chlorobenzonitrile derivatives, the corresponding hydroxamoyl chloride is prepared by chlorination and conversion of the oxime or related precursors.
- This intermediate is crucial for the subsequent cyclization step.
Step 2: Cyclocondensation with Methyl Acetoacetate
- 3-Chlorobenzohydroxamoyl chloride is reacted with methyl acetoacetate in an organic solvent (e.g., dichloromethane or tetrahydrofuran).
- Triethylamine is used as a base to facilitate the condensation and ring closure.
- The reaction is typically performed under inert atmosphere to avoid moisture interference.
- Reaction temperatures are controlled between ambient to 60-80°C to optimize yield and minimize side reactions.
Step 3: Purification and Isolation
- The crude product is purified by recrystallization (commonly from ethanol/water mixtures) or chromatographic techniques.
- The methyl ester is isolated as a solid with high purity.
Alternative and Industrial Methods
- Use of bis(trichloromethyl) carbonate as a reagent for safer and more efficient synthesis of related isoxazole carboxylic acid derivatives has been reported, offering high yields (>95%) and reduced toxic waste compared to traditional reagents like phosphorus oxychloride.
- Industrial processes emphasize reaction safety, cost-effectiveness, and environmental considerations by optimizing molar ratios, solvent volumes, and reaction times (e.g., 1–10 hours at 20–130°C).
- The condensation reaction is often carried out in the presence of inert dehydrating agents such as anhydrous magnesium sulfate or molecular sieves to drive the reaction to completion and improve yield.
Reaction Conditions and Optimization
Summary and Professional Notes
- The preparation of this compound is predominantly achieved via the condensation of 3-chlorobenzohydroxamoyl chloride with methyl acetoacetate under basic conditions.
- Reaction optimization focuses on controlling temperature, stoichiometry, and use of dehydrating agents to maximize yield and purity.
- Alternative reagents such as bis(trichloromethyl) carbonate offer safer and higher-yielding routes, reducing hazardous waste.
- Industrial methods adapt these procedures with considerations for scalability, safety, and environmental impact.
- The compound’s biological relevance underscores the necessity for robust and reproducible synthetic methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted isoxazole derivatives.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
- Precursor to Cloxacillin: Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate serves as an intermediate in synthesizing cloxacillin, a synthetic penicillin effective against staphylococcal infections . Cloxacillin is used for oral treatment .
- General Use in Penicillin Synthesis: Alkyl 3,5-disubstitutedisoxa2ole-4-carboxylates, including Methyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate, are generally helpful in preparing synthetic, therapeutically active penicillins . Hydrolyzing methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate to its corresponding 4-carboxylic acid, then converting the carboxylic acid group to an acyl halide group, produces 3-(2,6-dichlorophenyl)-5-methylisoxazolel-carbonyl chloride, used to form dicloxacillin .
Research and Development
While specific applications of this compound are not detailed in the provided search results, the broader class of isoxazoles and their derivatives have been explored for various biological activities .
- Metal-free Synthesis of Isoxazoles: Metal-free synthetic routes for isoxazoles are used in synthesizing various isoxazole derivatives, which are then tested for anti-aging and antioxidant properties . For example, specific isoxazole derivatives have demonstrated excellent antioxidant properties compared to typical antioxidant molecules like quercetin .
- Binding Studies: Isoxazole derivatives have been used in binding studies to identify specific binding sites in the rat spinal cord . For instance, ethyl 3-(4-chlorophenyl)-isoxazole-4-carboxylate has been used in studies involving [3H]Ro15-4513 to identify alpidem-insensitive benzodiazepine binding sites .
- ** एंटीट्यूबरकुलोसिस Activity:** Certain isoxazole carboxylic esters have shown antituberculosis activity. For example, 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester has demonstrated excellent antituberculosis activity against replicating and non-replicating Mycobacterium tuberculosis .
- Dopamine Transporter Ligands: Isoxazole derivatives have been used in synthesizing ligands for the dopamine transporter. For example, RTI-371, a phenyltropane cocaine analog containing an isoxazole moiety, has been studied for its effects on the dopamine transporter .
Synthesis Examples
The provided patent describes methods for synthesizing related compounds, which can be adapted for this compound :
- Example 1: The general procedure involves reacting a hydroxamoyl chloride with an alkyl acylacetate in the presence of a base .
- Example 4: Methyl 3-(2-monochlorophenyl)-5-methylisoxazole-4-carboxylate is synthesized by substituting a stoichiometrically equivalent amount of 2-monochlorobenzohydroxamoyl chloride for 2,6-dichlorobenzohydroxamoyl chloride in the procedure of Example 1 .
- Example 5: Methyl 3-phenyl-5-methylisoxazole-4-carboxylate is synthesized by substituting benzohydroxamoyl chloride for 2,6-dichlorobenzohydroxamoyl chloride in the procedure of Example 1 .
- Example 7: Ethyl 3-phenyl-5-methylisoxazole-4-carboxylate is synthesized using ethyl acetoacetate in place of methyl acetoacetate in the procedure of Example 5 .
Potential Applications
Given the structural similarities and the established uses of related isoxazole derivatives, this compound may have potential applications in:
- Development of novel pharmaceuticals targeting various diseases.
- Design of new agrochemicals.
- Material science for creating new polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of isoxazole derivatives are highly sensitive to substituent patterns. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Key Isoxazole Derivatives
Key Observations :
- Chlorine Position : The 3-chlorophenyl substituent (target compound) likely offers a balance between electronic effects and steric bulk compared to 2-chlorophenyl (greater steric hindrance) or 4-chlorophenyl (altered electronic distribution).
- Ester vs. Acid Chloride : Carboxylate esters (e.g., methyl/ethyl esters) improve stability and bioavailability, while acid chlorides (e.g., compound in ) are reactive intermediates for further functionalization.
- Dichloro Derivatives : The 2,6-dichloro analog (Table 1) shows increased molecular weight and steric effects, which may reduce solubility but enhance target binding in pesticidal applications .
Commercial and Research Relevance
- Availability : Compounds like methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate are commercially available (97% purity, $504/10g), suggesting scalable synthesis routes .
- Pharmacological Potential: Analogous compounds are intermediates in drug discovery, e.g., anticonvulsants (via amide coupling, as in ) or kinase inhibitors.
Biological Activity
Methyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. Isoxazole derivatives are known for their potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by empirical studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 252.67 g/mol. The structure includes:
- An isoxazole ring , contributing to its pharmacological properties.
- A chlorophenyl group , which enhances its biological reactivity and binding affinity.
The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The isoxazole moiety is known to participate in hydrogen bonding, which is crucial for its stability and interaction with biological macromolecules.
Biological Activities
Research has indicated that isoxazole derivatives exhibit a range of pharmacological activities, including:
- Antimicrobial : Isoxazole compounds have shown efficacy against various bacterial strains.
- Anticancer : Some derivatives have been evaluated for their potential to inhibit tumor growth.
- Immunomodulatory : Certain isoxazoles can modulate immune responses, affecting both cellular and humoral immunity.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibits significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a dose-dependent response.
- Anticancer Properties : In vitro studies on cancer cell lines revealed that the compound induces apoptosis through the activation of caspases, particularly Caspase-3 and Caspase-8. This apoptotic pathway suggests potential therapeutic applications in oncology.
- Immunomodulatory Effects : Research indicated that this compound can enhance the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated with phytohemagglutinin, suggesting its role as an immunostimulatory agent.
Research Findings
Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects. For instance:
- Caspase Activation : The compound was found to significantly upregulate caspase expression in Jurkat cells, indicating its role in triggering apoptotic pathways.
- Binding Affinity Studies : Interaction studies highlight the importance of the chlorophenyl group in enhancing binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Methyl 3-(3-chlorophenyl)-5-methylisoxazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is synthesized via multi-step reactions, often involving cyclocondensation of substituted β-ketoesters with hydroxylamine derivatives. Key steps include:
- Step 1 : Formation of the isoxazole ring via [3+2] cycloaddition between nitrile oxides and enol ethers.
- Step 2 : Esterification or functionalization at the 4-position using methyl chloroformate.
- Optimization : Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., THF or DMF), and pH (neutral to mildly acidic) significantly impact yield. Monitoring via TLC and HPLC ensures intermediate purity .
- Data Table :
| Synthetic Route | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Cyclocondensation | 65–75 | >98% | THF, 70°C, 12h |
| Post-esterification | 80–85 | >99% | DMF, RT, 6h |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR validate the substitution pattern (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3–2.5 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 266.05 for CHClNO).
- X-ray Crystallography : Resolves crystal packing and bond angles using SHELXL or Mercury . Cross-validation with computational models (DFT) resolves ambiguities .
Advanced Research Questions
Q. How can researchers address contradictions in pharmacological data between this compound and its analogs?
- Methodology :
- Comparative SAR Studies : Systematically modify substituents (e.g., halogen position, ester groups) and assess bioactivity (e.g., IC in enzyme inhibition assays).
- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or kinases.
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., ethyl 3-(2-chlorophenyl) derivatives ) to identify trends in potency vs. lipophilicity .
Q. What strategies are effective in resolving discrepancies between spectral data and computational predictions for this compound?
- Methodology :
- Multi-Technique Validation : Combine NMR, IR, and XRD to cross-check experimental vs. simulated spectra.
- Tautomerism Analysis : Investigate isoxazole ring tautomerization (e.g., using N NMR) to explain unexpected peaks .
- Error Margins in DFT : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to align computed geometries with XRD bond lengths (±0.02 Å) .
Q. How can reaction kinetics be studied to optimize the synthesis of derivatives for biological screening?
- Methodology :
- In Situ Monitoring : Use ReactIR or stopped-flow techniques to track intermediate formation (e.g., nitrile oxide intermediates).
- Rate Law Determination : Vary concentrations of reactants (e.g., β-ketoester vs. hydroxylamine) to establish pseudo-first-order kinetics.
- Activation Energy Calculation : Perform Arrhenius plots across temperatures (25–80°C) to identify rate-limiting steps .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the antimicrobial activity of this compound?
- Methodology :
- Strain-Specific Testing : Replicate assays using standardized strains (e.g., S. aureus ATCC 25923) and protocols (CLSI guidelines).
- Biofilm vs. Planktonic Assays : Differentiate activity against biofilm-embedded bacteria, which often show reduced susceptibility.
- Synergistic Studies : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation effects .
Structural and Functional Insights
Q. What role does the 3-chlorophenyl group play in the compound’s reactivity and bioactivity?
- Methodology :
- Electron-Withdrawing Effects : The chlorine atom enhances electrophilicity at the isoxazole 4-position, facilitating nucleophilic substitutions (e.g., ester hydrolysis).
- Pharmacophore Mapping : Replace chlorine with F, Br, or H to assess impact on target binding (e.g., logP changes from 2.8 to 3.2 alter membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
